3-Ethylpent-1-yn-3-yl acetate
CAS No.:
Cat. No.: VC14033203
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14O2 |
|---|---|
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | 3-ethylpent-1-yn-3-yl acetate |
| Standard InChI | InChI=1S/C9H14O2/c1-5-9(6-2,7-3)11-8(4)10/h1H,6-7H2,2-4H3 |
| Standard InChI Key | UJXYKQVXLLSRAM-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)(C#C)OC(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Characteristics
3-Ethylpent-1-yn-3-yl acetate belongs to the class of propargyl esters, distinguished by a terminal alkyne group (-C≡CH) and an acetate moiety (-OAc) attached to a tertiary carbon. Its canonical SMILES representation, CCC(CC)(C#C)OC(=O)C, reflects the branching at the third carbon of the pentynyl chain . The compound’s InChIKey (UJXYKQVXLLSRAM-UHFFFAOYSA-N) and PubChem CID (18621282) further authenticate its identity in chemical databases.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄O₂ | |
| Molecular Weight | 154.21 g/mol | |
| IUPAC Name | 3-ethylpent-1-yn-3-yl acetate | |
| Boiling Point | 409–411 K (136–138°C) | |
| Melting Point | 240.95 K (−32.2°C) |
The tertiary carbon’s steric environment likely influences reactivity, particularly in nucleophilic substitutions or eliminations. The acetyl group enhances solubility in polar aprotic solvents, while the alkyne moiety offers opportunities for click chemistry or cycloadditions .
Synthesis and Optimization Strategies
Conventional Esterification Pathways
The primary synthesis route involves esterification of 3-ethylpent-1-yn-3-ol with acetic anhydride under basic conditions. As detailed in VulcanChem’s protocol, this one-step reaction employs 4-dimethylaminopyridine (DMAP) as a catalyst in pyridine, facilitating acetyl transfer. The general mechanism proceeds via nucleophilic acyl substitution, where the alcohol’s oxygen attacks the electrophilic carbonyl carbon of acetic anhydride.
Reaction Scheme:
Yields are moderate (50–70%), contingent on reaction time and purity of the propargyl alcohol precursor . Side products may include diacetylated derivatives or alkynyl byproducts from premature elimination.
Solvent and Catalytic System Variations
Alternative solvents like dichloromethane or tetrahydrofuran have been explored to replace pyridine, albeit with trade-offs in reaction rate and yield. Catalytic systems using N-heterocyclic carbenes (NHCs) or lipases remain underexplored but could offer greener pathways.
Physicochemical Properties
Phase Behavior and Thermal Stability
The compound’s boiling point (409–411 K) and melting point (240.95 K) were determined via NIST-curated data . Its liquid state at room temperature and moderate volatility suggest suitability for distillation purification. Differential scanning calorimetry (DSC) data is absent but could elucidate glass transitions or decomposition thresholds.
Spectroscopic Characterization
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IR Spectroscopy: Expected peaks include ν(C≡C) ~2100 cm⁻¹, ν(C=O) ~1740 cm⁻¹, and ν(C-O) ~1240 cm⁻¹.
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NMR: The ^1H NMR spectrum should display a singlet for the acetyl methyl group (~2.1 ppm), a triplet for the terminal alkyne proton (~1.9 ppm), and multiplet signals for ethyl and methylene groups .
Applications and Research Implications
Pharmaceutical Intermediates
Analogous propargyl esters serve as precursors to bioactive molecules. For example, 3-methylpent-1-yn-3-yl acetate derivatives have been used in antiviral prodrug synthesis . While direct evidence for 3-ethylpent-1-yn-3-yl acetate is lacking, its structural similarity suggests potential in kinase inhibitor or protease antagonist development.
Polymer and Material Science
Propargyl esters participate in polymerizations via alkyne-azide cycloadditions, forming cross-linked networks. Such polymers exhibit tunable mechanical properties and biodegradability, relevant to drug delivery systems .
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